
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is commonly referred to as "compound X". In
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide have been extensively studied in recent years. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been found to inhibit specific enzymes and pathways that are crucial for the progression of these diseases. Its ability to selectively target diseased cells while sparing healthy cells makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide involves the inhibition of specific enzymes and pathways that are involved in the progression of various diseases. The compound has been found to selectively target diseased cells by binding to specific receptors or enzymes. This binding results in the inhibition of the enzymatic activity or pathway, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of infectious agents. It also has minimal toxicity to healthy cells and tissues, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide in lab experiments include its high selectivity and potency, minimal toxicity to healthy cells, and ease of synthesis. However, its limitations include the need for expertise in organic chemistry for synthesis, limited availability, and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
The future directions for 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide include further studies to determine its efficacy in various diseases, optimization of its synthesis method for large-scale production, and exploration of its potential in combination therapy with other drugs. Additionally, studies are needed to determine its long-term safety and potential side effects.
Conclusion:
In conclusion, this compound is a promising compound that has potential therapeutic applications in various diseases. Its selective targeting of diseased cells, minimal toxicity to healthy cells, and ease of synthesis make it an attractive candidate for drug development. However, further studies are needed to determine its long-term safety and efficacy.
Métodos De Síntesis
The synthesis of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 5-Fluoro-6-phenylpyrimidine-4-amine, N,N-dimethylpiperazine, and sulfonamide. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product are crucial for its further use in scientific research.
Propiedades
IUPAC Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2S/c1-20(2)25(23,24)22-10-8-21(9-11-22)16-14(17)15(18-12-19-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYIYYWHJQIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


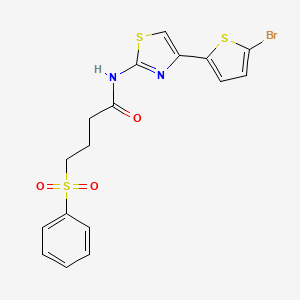
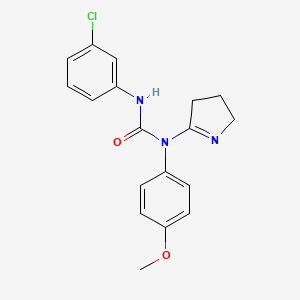
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

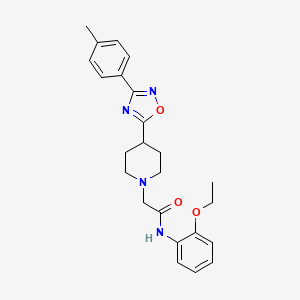
![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)
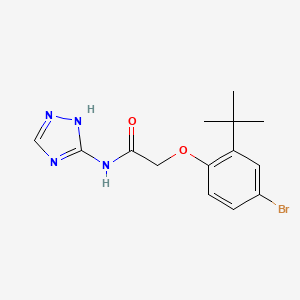
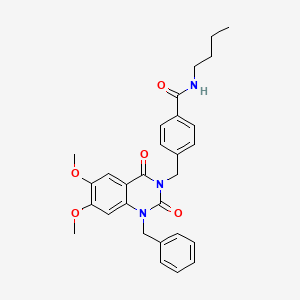


![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)